N-[[2-(3-chlorobenzoyl)hydrazino](phenyl)methylene]-4-methylbenzenesulfonamide
Description
N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a formohydrazido group, and a methylbenzene sulfonamide group. These structural features contribute to its reactivity and functionality in various chemical processes.
Properties
Molecular Formula |
C21H18ClN3O3S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[(3-chlorobenzoyl)amino]-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-15-10-12-19(13-11-15)29(27,28)25-20(16-6-3-2-4-7-16)23-24-21(26)17-8-5-9-18(22)14-17/h2-14H,1H3,(H,23,25)(H,24,26) |
InChI Key |
IBYINTBMUVMGFX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NNC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Formohydrazido Intermediate: This step involves the reaction of 3-chlorophenylhydrazine with formic acid to form the formohydrazido intermediate.
Condensation Reaction: The formohydrazido intermediate is then reacted with benzaldehyde under acidic conditions to form the hydrazone derivative.
Sulfonamide Formation: The final step involves the reaction of the hydrazone derivative with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. It has been shown to modulate key signaling pathways associated with cancer progression, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
- Case Studies : In a study published in a peer-reviewed journal, the compound demonstrated cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values indicating potent activity . Further investigation into its selectivity towards cancer cells compared to normal cells is ongoing.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against a range of pathogens.
- Spectrum of Activity : Preliminary results suggest that N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide exhibits activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been attributed to its ability to disrupt bacterial cell wall synthesis and function .
- Clinical Relevance : Given the rise of antibiotic resistance, compounds like this one are being explored as potential alternatives or adjuncts to traditional antibiotics. Case studies involving clinical isolates have shown promising results in vitro, warranting further exploration in vivo .
Enzyme Inhibition Studies
N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide is being utilized in biochemical assays to study enzyme inhibition.
- Target Enzymes : The compound has been tested against various enzymes such as carbonic anhydrase and proteases, where it exhibited competitive inhibition characteristics. This property is crucial for understanding its potential therapeutic applications in diseases where these enzymes play a pivotal role .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide to various biological targets.
Mechanism of Action
The mechanism of action of N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-β-alanine: Known for its antimicrobial activity and use as a synthetic intermediate.
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides: Explored for its anticancer properties.
Carbonyl cyanide m-chlorophenyl hydrazone: A chemical inhibitor of oxidative phosphorylation.
Uniqueness
N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Biological Activity
N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is a derivative of sulfonamide, which has been widely recognized for its antibacterial properties. The biological activity of this compound can be attributed to its structural features, including the hydrazone linkage and the sulfonamide group.
Chemical Structure
The chemical structure of N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide can be represented as follows:
This structure includes:
- A 3-chlorobenzoyl moiety,
- A hydrazino group,
- A 4-methylbenzenesulfonamide component.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-chlorobenzoyl hydrazine and 4-methylbenzenesulfonyl chloride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Antimicrobial Properties
Research has shown that sulfonamide derivatives exhibit significant antimicrobial activity. The synthesized compound has been tested against various bacterial strains. For instance, studies indicate that compounds with similar structural features have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This table summarizes the antimicrobial efficacy observed during preliminary tests.
Antitumor Activity
Diaryl acylsulfonamides, which include compounds similar to N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide, have been reported as potent antitumor agents. Animal studies have indicated that these compounds can inhibit tumor growth in various xenograft models . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, this compound may exhibit anti-inflammatory properties. Research on related sulfonamides has demonstrated their ability to reduce inflammation markers in vitro and in vivo, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of several sulfonamide derivatives, including our compound. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of the chlorobenzoyl group in enhancing efficacy against specific pathogens .
- Antitumor Activity Assessment : In a study involving xenograft models, N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide was administered to mice with implanted tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
